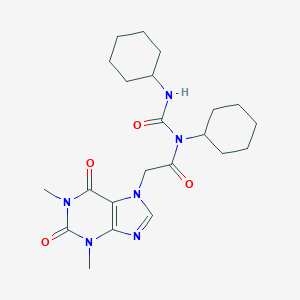
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- is a chemical compound that belongs to the class of purine derivatives. It is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response.
Mecanismo De Acción
The mechanism of action of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- involves the inhibition of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo-, which is an important sensor of cytosolic DNA. 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- catalyzes the production of cyclic GMP-AMP (cGAMP), which activates the stimulator of interferon genes (STING) pathway and triggers the production of type I interferons and other proinflammatory cytokines. By inhibiting 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo-, 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- can suppress the immune response and reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- has been shown to have potent anti-inflammatory effects in both in vitro and in vivo models. It can reduce the production of proinflammatory cytokines, such as IFN-β, TNF-α, and IL-6, and inhibit the activation of immune cells, such as macrophages and dendritic cells. It has also been shown to have antiviral activity against hepatitis B and C viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- is its selectivity for 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- inhibition, which makes it a valuable tool for studying the role of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- in the immune response. It also has good solubility in both water and organic solvents, which makes it easy to handle and use in various assays. However, its potency and efficacy may vary depending on the experimental conditions and the cell type used, which can limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for the research on 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo-. One area of interest is the development of more potent and selective 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- inhibitors that can be used for therapeutic purposes. Another direction is the investigation of the role of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- in various diseases, such as cancer and neurodegenerative disorders, and the potential use of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- inhibitors in their treatment. Additionally, the use of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce its limitations.
Métodos De Síntesis
The synthesis of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- involves the reaction of 7-bromo-1,3-dimethyl-2,6-dioxopurine with cyclohexyl isocyanate in the presence of a base. The resulting intermediate is then treated with cyclohexyl chloroformate to yield the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.
Aplicaciones Científicas De Investigación
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the production of interferon-beta (IFN-β) and other proinflammatory cytokines in response to DNA damage and viral infection. This makes it a promising candidate for the treatment of autoimmune diseases, such as lupus and psoriasis, as well as viral infections, such as hepatitis B and C.
Propiedades
Número CAS |
169563-65-9 |
|---|---|
Nombre del producto |
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- |
Fórmula molecular |
C22H32N6O4 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-(cyclohexylcarbamoyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C22H32N6O4/c1-25-19-18(20(30)26(2)22(25)32)27(14-23-19)13-17(29)28(16-11-7-4-8-12-16)21(31)24-15-9-5-3-6-10-15/h14-16H,3-13H2,1-2H3,(H,24,31) |
Clave InChI |
GZSRRQJXSSXUSI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N(C3CCCCC3)C(=O)NC4CCCCC4 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N(C3CCCCC3)C(=O)NC4CCCCC4 |
Otros números CAS |
169563-65-9 |
Sinónimos |
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexyla mino)carbonyl)-1,3-dimethyl-2,6-dioxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



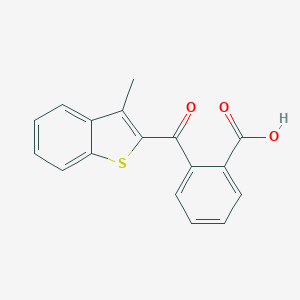
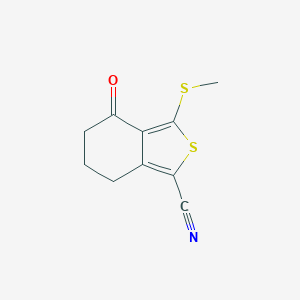
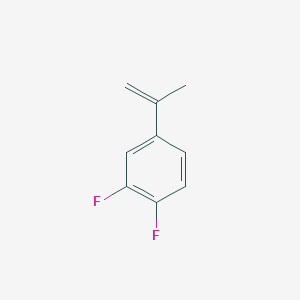

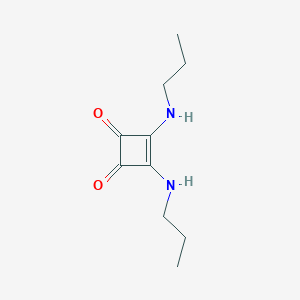
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)



![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)


